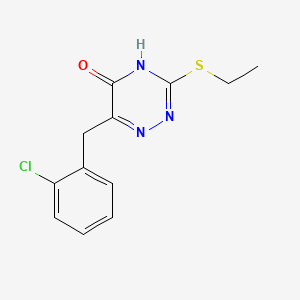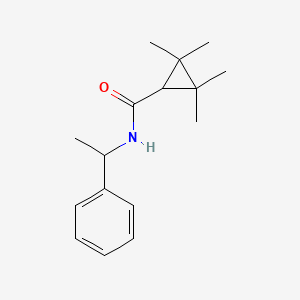![molecular formula C20H14ClF2N3OS B13376666 2-{[(6-Chloro-3-pyridinyl)methyl]sulfanyl}-4-(difluoromethyl)-6-(4-methoxyphenyl)nicotinonitrile](/img/structure/B13376666.png)
2-{[(6-Chloro-3-pyridinyl)methyl]sulfanyl}-4-(difluoromethyl)-6-(4-methoxyphenyl)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(6-Chloro-3-pyridinyl)methyl]sulfanyl}-4-(difluoromethyl)-6-(4-methoxyphenyl)nicotinonitrile is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a chloropyridinyl group, a difluoromethyl group, and a methoxyphenyl group, all attached to a nicotinonitrile core. It is used in various scientific research applications due to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(6-Chloro-3-pyridinyl)methyl]sulfanyl}-4-(difluoromethyl)-6-(4-methoxyphenyl)nicotinonitrile typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Chloropyridinyl Intermediate: This involves the chlorination of a pyridine derivative under controlled conditions.
Introduction of the Sulfanyl Group: The chloropyridinyl intermediate is then reacted with a thiol compound to introduce the sulfanyl group.
Formation of the Nicotinonitrile Core: This step involves the reaction of the intermediate with a suitable nitrile precursor under specific conditions.
Introduction of the Difluoromethyl and Methoxyphenyl Groups: These groups are introduced through selective substitution reactions, often using difluoromethylating and methoxyphenylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{[(6-Chloro-3-pyridinyl)methyl]sulfanyl}-4-(difluoromethyl)-6-(4-methoxyphenyl)nicotinonitrile undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloropyridinyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols are used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted pyridines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{[(6-Chloro-3-pyridinyl)methyl]sulfanyl}-4-(difluoromethyl)-6-(4-methoxyphenyl)nicotinonitrile has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(6-Chloro-3-pyridinyl)methyl]sulfanyl}-4-(difluoromethyl)-6-(4-methoxyphenyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(6-Chloro-3-pyridinyl)methyl]sulfanyl}-6-(4-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile
- 2-{[(6-Chloro-3-pyridinyl)methyl]sulfanyl}-4,6-dimethylnicotinonitrile
Uniqueness
Compared to similar compounds, 2-{[(6-Chloro-3-pyridinyl)methyl]sulfanyl}-4-(difluoromethyl)-6-(4-methoxyphenyl)nicotinonitrile is unique due to the presence of the difluoromethyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a versatile compound in various scientific research applications.
Properties
Molecular Formula |
C20H14ClF2N3OS |
|---|---|
Molecular Weight |
417.9 g/mol |
IUPAC Name |
2-[(6-chloropyridin-3-yl)methylsulfanyl]-4-(difluoromethyl)-6-(4-methoxyphenyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C20H14ClF2N3OS/c1-27-14-5-3-13(4-6-14)17-8-15(19(22)23)16(9-24)20(26-17)28-11-12-2-7-18(21)25-10-12/h2-8,10,19H,11H2,1H3 |
InChI Key |
CRGPAJRMCDCLQG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)F)C#N)SCC3=CN=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(2-Chlorophenyl)-3-(3,4-dimethoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13376588.png)
![9-[4-(trifluoromethyl)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B13376595.png)
![N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B13376599.png)
![1-(4-{5-[(Prop-2-en-1-ylamino)methyl]furan-2-yl}phenyl)ethanol](/img/structure/B13376602.png)
![3-{[(4-bromobenzyl)sulfonyl]amino}-N-(2-ethoxyphenyl)benzamide](/img/structure/B13376610.png)
![1,3-benzothiazol-2-yl[1-(3-chlorophenyl)-4-(2-furoyl)-1H-pyrazol-3-yl]methanone](/img/structure/B13376622.png)
![1H-indole-2,3-dione 3-[(6-chloro-2-pyridinyl)hydrazone]](/img/structure/B13376626.png)
![1-({2-[({2-[(4-Fluorobenzyl)oxy]naphthalen-1-yl}methyl)amino]ethyl}amino)propan-2-ol](/img/structure/B13376634.png)
![N-[2-oxo-2-[2-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]ethyl]benzamide](/img/structure/B13376636.png)

![N-{3-[(2-phenylethyl)sulfonyl]-1H-1,2,4-triazol-5-yl}acetamide](/img/structure/B13376638.png)

![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-pyridinyl)acetamide](/img/structure/B13376649.png)

